molecular formula C8H4BrF3N4 B15209637 3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine CAS No. 1211583-90-2

3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B15209637
CAS No.: 1211583-90-2
M. Wt: 293.04 g/mol
InChI Key: NGSLIDSFHTUDOG-UHFFFAOYSA-N
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Description

3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a bromo group, a triazole ring, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One possible route could be:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, often involving azides and alkynes.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the triazole or pyridine rings.

    Reduction: Reduction reactions could target the bromo group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the bromo or trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Compounds with similar structures have shown antimicrobial, antifungal, and anticancer activities.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Material Science: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes, receptors, or other molecular targets, affecting their function. The triazole ring, for example, is known to interact with metal ions and proteins, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,3-Triazol-4-yl)pyridine: Lacks the bromo and trifluoromethyl groups.

    3-Bromo-6-(trifluoromethyl)pyridine: Lacks the triazole ring.

    2-(1H-1,2,3-Triazol-4-yl)-6-(trifluoromethyl)pyridine: Lacks the bromo group.

Uniqueness

The presence of both the triazole ring and the trifluoromethyl group in 3-Bromo-2-(1H-1,2,3-triazol-4-yl)-6-(trifluoromethyl)pyridine may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Properties

CAS No.

1211583-90-2

Molecular Formula

C8H4BrF3N4

Molecular Weight

293.04 g/mol

IUPAC Name

3-bromo-2-(2H-triazol-4-yl)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H4BrF3N4/c9-4-1-2-6(8(10,11)12)14-7(4)5-3-13-16-15-5/h1-3H,(H,13,15,16)

InChI Key

NGSLIDSFHTUDOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)C2=NNN=C2)C(F)(F)F

Origin of Product

United States

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